![molecular formula C23H20N4O4S2 B6484596 4-[methyl(phenyl)sulfamoyl]-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886918-99-6](/img/structure/B6484596.png)
4-[methyl(phenyl)sulfamoyl]-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
4-[methyl(phenyl)sulfamoyl]-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C23H20N4O4S2 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.09259748 g/mol and the complexity rating of the compound is 740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[methyl(phenyl)sulfamoyl]-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a synthetic derivative that incorporates several pharmacologically relevant moieties, including sulfamoyl and oxadiazole groups. These components are known for their diverse biological activities, which include antibacterial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzamide core modified with sulfamoyl and oxadiazole functionalities, contributing to its biological profile.
Antibacterial Activity
Research indicates that derivatives of oxadiazole exhibit significant antibacterial properties. A study on related compounds demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The synthesized derivatives showed varying degrees of effectiveness, suggesting that the incorporation of the sulfamoyl group may enhance antibacterial activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Notably, compounds containing the oxadiazole moiety have shown strong inhibitory effects against acetylcholinesterase (AChE) and urease. For instance, certain derivatives displayed IC50 values significantly lower than standard inhibitors, indicating potent enzyme inhibition capabilities .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
7l | 2.14±0.003 | AChE |
7m | 0.63±0.001 | AChE |
7n | 2.17±0.006 | Urease |
Thiourea | 21.25±0.15 | Urease |
Anticancer Properties
The anticancer potential of compounds bearing the oxadiazole moiety has also been documented. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival . The presence of the sulfamoyl group further enhances these effects by potentially increasing cellular uptake and bioavailability.
Case Studies
- Oxadiazole Derivatives : A series of synthesized oxadiazole derivatives were evaluated for their biological activity, revealing significant antibacterial and enzyme-inhibitory properties. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the oxadiazole ring could enhance biological efficacy .
- Sulfamoyl Compounds : Research on sulfamoyl-containing compounds highlighted their role in inhibiting bacterial growth and their potential as therapeutic agents against infections caused by resistant strains .
- Fluorescence Binding Studies : Binding interactions with bovine serum albumin (BSA) were assessed using fluorescence quenching methods, revealing that the synthesized compounds effectively interacted with BSA, which is crucial for understanding their pharmacokinetics .
Scientific Research Applications
The compound 4-[methyl(phenyl)sulfamoyl]-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
The compound features a sulfamoyl group attached to a benzamide structure, which is significant for its biological activity. The presence of the oxadiazole ring enhances its pharmacological properties, making it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. Sulfonamides are known antibiotics; thus, derivatives like this compound may show similar or enhanced activity against bacterial strains. Studies have suggested that modifications in the sulfamoyl moiety can lead to increased efficacy against resistant strains of bacteria .
Anticancer Potential
The oxadiazole ring is associated with anticancer activities. Compounds containing this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that the specific modifications in this compound could enhance its selectivity and potency against various cancer cell lines .
Anti-inflammatory Effects
Research has shown that certain sulfamoyl compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound's structure may allow it to modulate inflammatory pathways effectively, which is crucial for developing treatments for chronic inflammatory diseases .
Drug Design and Development
The unique structural features of this compound make it an interesting candidate for drug design. Computational studies can be employed to predict its interactions with biological targets, aiding in the optimization of its pharmacokinetic and pharmacodynamic profiles .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of sulfamoyl compounds were tested against a panel of bacterial strains, including MRSA. The results indicated that modifications similar to those found in this compound significantly improved antibacterial activity compared to standard sulfonamides .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that compounds with similar substitutions exhibited cytotoxic effects on breast cancer cell lines. The study highlighted the potential of such compounds in targeted cancer therapy, emphasizing the need for further exploration of their mechanisms of action .
Case Study 3: Anti-inflammatory Research
Research conducted on sulfamoyl derivatives showed promise in reducing inflammation markers in animal models of arthritis. The findings suggest that compounds like this compound could be developed into new anti-inflammatory agents .
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c1-27(18-6-4-3-5-7-18)33(29,30)20-14-10-16(11-15-20)21(28)24-23-26-25-22(31-23)17-8-12-19(32-2)13-9-17/h3-15H,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQDSZGDGTYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.